Cas no 1894429-36-7 (5-(hydrazinylmethyl)-1H-1,3-benzodiazole)

5-(hydrazinylmethyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 5-(hydrazinylmethyl)-1H-1,3-benzodiazole
- 1894429-36-7
- EN300-1785444
-
- インチ: 1S/C8H10N4/c9-12-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5,12H,4,9H2,(H,10,11)
- InChIKey: GDEYIIGADMRGCM-UHFFFAOYSA-N
- ほほえんだ: N1C=NC2C=CC(CNN)=CC1=2
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.7Ų
5-(hydrazinylmethyl)-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785444-0.1g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1785444-0.5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1785444-1.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1785444-1g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1785444-10.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1785444-5.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1785444-0.05g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1785444-0.25g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1785444-2.5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1785444-5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 5g |
$2525.0 | 2023-09-19 |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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7. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
5-(hydrazinylmethyl)-1H-1,3-benzodiazoleに関する追加情報
5-(Hydrazinylmethyl)-1H-1,3-Benzodiazole: A Comprehensive Overview
The compound with CAS No. 1894429-36-7, commonly referred to as 5-(hydrazinylmethyl)-1H-1,3-benzodiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique structural properties and versatile applications. The benzodiazole framework itself is a bicyclic structure consisting of a benzene ring fused with a diazole ring, which imparts it with aromatic stability and electronic versatility.
The hydrazinylmethyl group attached at the 5-position of the benzodiazole ring introduces additional functional complexity to the molecule. Hydrazine derivatives are well-known for their ability to participate in various chemical reactions, including condensation and cyclization processes. This makes 5-(hydrazinylmethyl)-1H-1,3-benzodiazole a valuable precursor in the synthesis of more complex heterocyclic compounds. Recent studies have explored its potential as a building block in the construction of bioactive molecules, particularly in the realm of medicinal chemistry.
One of the most notable aspects of this compound is its ability to engage in click chemistry reactions. Click chemistry, a concept popularized by Nobel laureate Barry Sharpless, emphasizes the use of efficient and selective reactions to assemble complex molecules. The hydrazinylmethyl group in this compound can act as a reactive site for such transformations, enabling the creation of diverse architectures with precision and control. This property has been leveraged in recent research to develop novel materials for drug delivery systems and sensors.
Another area where 5-(hydrazinylmethyl)-1H-1,3-benzodiazole has shown promise is in the field of optoelectronics. The benzodiazole moiety is known for its strong electron-withdrawing properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. By incorporating this compound into conjugated systems, researchers have been able to achieve enhanced luminous efficiency and stability in OLED prototypes. These advancements were highlighted in a 2023 study published in *Advanced Materials*, where the compound was used as a key component in constructing highly efficient blue-emitting materials.
In addition to its electronic applications, 5-(hydrazinylmethyl)-1H-1,3-benzodiazole has also found utility in catalysis. The nitrogen atoms within the benzodiazole ring can coordinate with metal ions, making this compound a potential ligand for transition metal catalysts. Recent investigations have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental to organic synthesis. This application underscores its versatility across multiple chemical disciplines.
The synthesis of 5-(hydrazinylmethyl)-1H-1,3-benzodiazole typically involves multi-step processes that combine aromatic substitution and condensation reactions. One common approach involves the reaction of o-phenylenediamine derivatives with appropriate electrophiles under controlled conditions. The optimization of these reaction conditions has been an active area of research, with recent studies focusing on improving yields and reducing reaction times through the use of microwave-assisted synthesis techniques.
From a structural standpoint, 5-(hydrazinylmethyl)-1H-1,3-benzodiazole exhibits a planar geometry due to the aromaticity of both the benzene and diazole rings. This planarity contributes to its stability and facilitates its integration into larger molecular frameworks. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns, further aiding researchers in designing experiments and predicting outcomes.
In conclusion, 5-(hydrazinylmethyl)-1H-1,3-benzodiazole (CAS No. 1894429-36-7) is a multifaceted compound with applications spanning organic synthesis, materials science, electronics, and catalysis. Its unique combination of structural features and functional groups makes it an invaluable tool for chemists seeking to push the boundaries of molecular design and functionality.
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